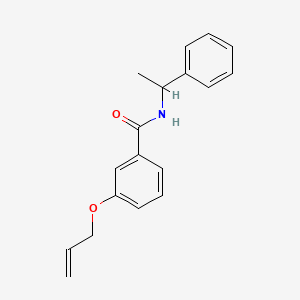![molecular formula C19H22ClN3O2 B4399360 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP and has been the subject of numerous studies to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of CPP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. CPP has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of inflammation. CPP has also been shown to have potential neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, CPP also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of CPP, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential use as a diagnostic tool. Further studies are also needed to determine the safety and efficacy of CPP in humans and to determine its potential side effects.
Scientific Research Applications
CPP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CPP has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-13-16(6-7-17(14)20)25-15(2)19(24)23-11-9-22(10-12-23)18-5-3-4-8-21-18/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYROZDLQXVDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)

![4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)
![4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399302.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4399328.png)
![3-{[(4-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399333.png)
![4-[(ethylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4399342.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4399343.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4399346.png)
![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4399352.png)
![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)